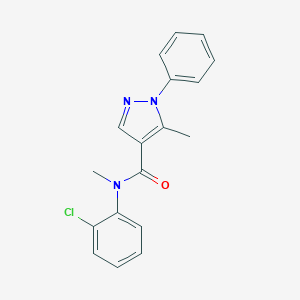![molecular formula C16H11FN4S B287267 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287267.png)
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it is relatively easy to synthesize. It also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on specific enzymes or receptors in the body to better understand its mechanism of action. Additionally, it may be worthwhile to investigate its potential as an antimicrobial and antifungal agent in vivo.
Synthesemethoden
The synthesis of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl chloride with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Eigenschaften
Produktname |
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C16H11FN4S |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI-Schlüssel |
CDVKGLYFLXDKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)


![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)
![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287192.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
![6-Propyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287199.png)
![6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287201.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287202.png)
![{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether](/img/structure/B287204.png)
![3-(3,5-Dimethylphenyl)-6-[1-(2-fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287205.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287206.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287207.png)